molecular formula C8H9N3S2 B7591847 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole

Katalognummer B7591847
Molekulargewicht: 211.3 g/mol
InChI-Schlüssel: ONWCIFBDZPVJHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole, also known as MRS2179, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of purinergic receptor antagonists and has shown promising results in various studies. In

Wirkmechanismus

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole acts as a competitive antagonist of the P2Y1 receptor by binding to the receptor and preventing the binding of adenosine diphosphate (ADP). The P2Y1 receptor is activated by ADP, which leads to platelet activation and aggregation. By blocking the P2Y1 receptor, this compound inhibits platelet activation and aggregation, thereby preventing thrombosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit platelet aggregation in vitro and in vivo. In addition, it has been shown to reduce thrombus formation in animal models of thrombosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro and in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole in lab experiments is its potency and selectivity as a P2Y1 receptor antagonist. This makes it a valuable tool for studying the role of the P2Y1 receptor in platelet aggregation and thrombosis. However, one limitation of using this compound is its potential off-target effects on other purinergic receptors. Therefore, it is important to use appropriate controls and confirm the specificity of this compound in each experiment.

Zukünftige Richtungen

There are several future directions for the study of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the role of the P2Y1 receptor in other physiological processes, such as inflammation and pain. Finally, the potential therapeutic use of this compound in thrombotic disorders warrants further investigation, including clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a potent and selective P2Y1 receptor antagonist that has shown promising results in various studies. Its ability to inhibit platelet aggregation and thrombus formation makes it a potential therapeutic agent for the treatment of thrombotic disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesemethoden

The synthesis of 4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-1,3-thiazole with 2-chloroethyl isocyanate followed by the reaction of the resulting product with 2-mercaptoimidazole. This process yields this compound as a white crystalline solid with a melting point of 124-126°C.

Wissenschaftliche Forschungsanwendungen

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a key role in platelet aggregation and thrombosis. This compound has been shown to inhibit platelet aggregation in vitro and in vivo, making it a potential therapeutic agent for the treatment of thrombotic disorders.

Eigenschaften

IUPAC Name

4-(1H-imidazol-2-ylsulfanylmethyl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-6-11-7(4-12-6)5-13-8-9-2-3-10-8/h2-4H,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWCIFBDZPVJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.